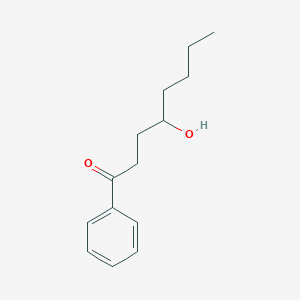

4-Hydroxyoctanophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-phenyloctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-9-13(15)10-11-14(16)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZPEVOUBMHFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938077 | |

| Record name | 4-Hydroxy-1-phenyloctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171979-04-7 | |

| Record name | 1-Octanone, 1-hydroxy-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171979047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-phenyloctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 4 Hydroxyoctanophenone

Synthetic Pathways to 4-Hydroxyoctanophenone

The formation of this compound can be achieved through several chemical reactions, primarily involving the modification of the phenol (B47542) ring.

Acylation Reactions in this compound Synthesis

A primary and conventional method for synthesizing this compound is the Friedel-Crafts acylation of phenol. This electrophilic aromatic substitution reaction involves introducing an octanoyl group (-COC₇H₁₅) onto the phenol ring. The reaction is typically carried out by treating phenol with an acylating agent such as octanoyl chloride or octanoic anhydride (B1165640).

A Lewis acid catalyst, like aluminum chloride (AlCl₃), is essential to activate the acylating agent, forming a highly electrophilic acylium ion. The phenol ring, activated by the hydroxyl group, then attacks the acylium ion. The substitution occurs predominantly at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions, yielding this compound as the major product. The reaction is often followed by a work-up step to decompose the aluminum chloride complex. An alternative to Friedel-Crafts acylation is the Fries rearrangement, where a phenyl ester of octanoic acid is rearranged under similar catalytic conditions to form the hydroxyaryl ketone.

Oxidative Coupling Techniques for this compound Formation

Oxidative coupling is a significant class of reactions in phenol chemistry, typically involving the formation of new carbon-carbon or carbon-oxygen bonds. wikipedia.org These reactions are fundamental in the synthesis of many natural products and polymers, often catalyzed by transition metal complexes or enzymes. wikipedia.orgnih.govrsc.org The process generally proceeds via the formation of phenoxy radicals, which then couple in various ways (ortho-ortho, para-para, ortho-para). rsc.org

However, the application of oxidative coupling for the direct synthesis of this compound is not a standard or prominently documented pathway. These techniques are primarily utilized to create larger molecules by linking two phenolic units, such as in the formation of biphenols or poly-phenylene oxides, rather than attaching an acyl group to a single phenol molecule. wikipedia.orgnih.gov While photocatalytic methods using titanium dioxide have been explored for coupling phenols, they also lead to dimeric products. nih.gov

Decarboxylation Strategies Yielding this compound

Decarboxylation offers an alternative route to this compound, starting from a substituted benzoic acid precursor. This method involves the removal of a carboxyl group (-COOH) from the aromatic ring.

Research has demonstrated that this compound can be produced via the selective decarboxylation of 2-hydroxy-5-octanoylbenzoic acid. nih.govacs.org This reaction has been successfully achieved using a metal-free catalyst system. nih.govacs.org The process involves heating the substituted benzoic acid in the presence of the catalyst, which facilitates the removal of the carboxylic acid group as carbon dioxide, yielding the desired product.

Valuable substituted phenols are accessible through the selective decarboxylation of hydroxybenzoic acid derivatives using multifunctional catalysts. nih.govacs.orgresearchgate.net While transition metals like copper and silver are often used for decarboxylation, certain substrates can be decarboxylated under metal-free conditions. nih.govnih.gov For the conversion of 2-hydroxy-5-octanoylbenzoic acid, a metal-free supported ionic liquid phase catalyst proved effective in yielding this compound exclusively. nih.govacs.org

Supported Ionic Liquid Phase (SILP) catalysts play a crucial role in modern decarboxylation reactions, offering high stability and activity. nih.govresearchgate.net A SILP catalyst consists of a thin layer of an ionic liquid containing a dissolved catalyst, which is immobilized on a high-surface-area solid support, such as silica. acs.org

In the context of producing substituted phenols, a multifunctional catalyst was designed using bimetallic iron-ruthenium nanoparticles immobilized on an amine-functionalized SILP (Fe₂₅Ru₇₅@SILP+IL-NEt₂). nih.govacs.org This sophisticated system assembles the metal and basic amine sites in close proximity on the support material. nih.govresearchgate.net The ionic liquid phase helps to stabilize the nanoparticles and prevents leaching, while the amine functionality participates in the catalytic cycle of the decarboxylation. nih.govacs.org For the specific synthesis of this compound from 2-hydroxy-5-octanoylbenzoic acid, a metal-free version of this catalyst (SILP+IL-NEt₂) was shown to be sufficient, highlighting the versatility of the SILP technology. nih.govacs.org The use of SILPs represents a molecular approach to catalyst design, enabling integrated tandem reactions and providing versatile synthetic pathways from readily available substrates. acs.orgresearchgate.net

Derivatization from this compound as a Precursor

This compound serves as a valuable intermediate for the synthesis of other chemical compounds, primarily through reactions involving its phenolic hydroxyl group or its ketone functional group. A significant application is its use as a building block in the production of nonionic surfactants. nih.govacs.org

Derivatization can be achieved through several routes:

Etherification/Esterification: The phenolic hydroxyl group is reactive and can be readily converted into an ether or an ester. For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield an alkoxy-octanophenone. This is a common strategy in creating nonionic surfactants, where the hydroxyl group is often ethoxylated.

Ketone Reduction: The carbonyl group of the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(4-hydroxyphenyl)octan-1-ol. Further reactions, such as dehydration, could then be performed.

Reactions at the Aromatic Ring: The phenol ring can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups.

The ability to modify both the hydroxyl and ketone functionalities makes this compound a versatile precursor for a range of molecules with tailored properties for various industrial applications.

Data Tables

Table 1: Catalytic Decarboxylation of 2-hydroxy-5-octanoylbenzoic acid

| Catalyst | Substrate | Product | Yield | Reference |

|---|

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Phenol |

| Octanoyl chloride |

| Octanoic anhydride |

| Aluminum chloride |

| Phenyl octanoate (B1194180) |

| 2-hydroxy-5-octanoylbenzoic acid |

| Carbon dioxide |

| Iron |

| Ruthenium |

| 1-(4-hydroxyphenyl)octan-1-ol |

Mechanistic Investigations of Reactions Involving 4 Hydroxyoctanophenone

Reaction Mechanisms in 4-Hydroxyoctanophenone Formation

The formation of this compound, an alkyl aryl ketone, is predominantly achieved through acylation reactions of phenol (B47542), such as the Friedel-Crafts acylation and the Fries rearrangement. google.comrsc.org The mechanisms of these reactions are heavily influenced by a variety of electronic and steric factors.

The synthesis of this compound via acylation is a classic example of electrophilic aromatic substitution (SEAr), where an acyl group is introduced onto the aromatic ring of phenol. wikipedia.orgwikipedia.org The hydroxyl (-OH) group of phenol plays a critical role in dictating the reaction's feasibility and regioselectivity.

Electronic Effects: The hydroxyl group is a potent activating group in electrophilic aromatic substitution. quora.com It donates electron density to the benzene (B151609) ring through a resonance effect (+R), which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the substitution process. masterorganicchemistry.com This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. quora.com The electron-donating nature of the -OH group preferentially increases the electron density at the ortho and para positions, making it an ortho, para-director. wikipedia.org Consequently, acylation of phenol typically yields a mixture of ortho- and para-hydroxy aryl ketones. byjus.com

Steric Factors: While electronic effects favor substitution at both ortho and para positions, steric hindrance often plays a crucial role in determining the final product ratio. The incoming octanoyl group is sterically bulky. This bulkiness can hinder its approach to the ortho positions, which are adjacent to the hydroxyl group. The para position, being less sterically encumbered, is more accessible. Therefore, the Friedel-Crafts acylation of phenol with octanoyl chloride or the Fries rearrangement of phenyl octanoate (B1194180) tends to favor the formation of the para-substituted product, this compound, particularly under thermodynamic control. byjus.comwikipedia.org

The choice of reaction conditions, such as solvent and temperature, can also influence the product distribution in reactions like the Fries rearrangement. byjus.comchemistrylearner.comajchem-a.com

Temperature: Lower reaction temperatures generally favor the formation of the para-isomer (thermodynamic product), while higher temperatures can lead to an increased proportion of the ortho-isomer (kinetic product). byjus.comorganic-chemistry.org

Solvent: The polarity of the solvent can also affect the selectivity. Non-polar solvents may favor ortho substitution, whereas highly polar solvents tend to favor the para-substituted product. byjus.com

A common synthetic route is the Fries rearrangement of phenyl octanoate. wikipedia.orggoogleapis.com The mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the acyl-oxygen bond, leading to the formation of an acylium carbocation. byjus.comwikipedia.org This electrophile then attacks the electron-rich aromatic ring, primarily at the less hindered para position, to yield this compound after hydrolysis. wikipedia.orgorganic-chemistry.org

| Factor | Influence on Acylation | Outcome for this compound Formation |

| Electronic Effect of -OH Group | Strong +R effect activates the ring for EAS and directs incoming electrophiles to ortho and para positions. wikipedia.orgquora.com | Facilitates the acylation of the phenol ring. |

| Steric Hindrance | The bulky octanoyl group faces steric hindrance at the ortho positions, adjacent to the -OH group. wikipedia.org | Favors substitution at the less hindered para position, leading to a higher yield of the 4-isomer. |

| Temperature (Fries Rearrangement) | Lower temperatures favor the thermodynamically more stable para product. byjus.com | Conducting the reaction at lower temperatures increases the selectivity for this compound. |

| Solvent Polarity (Fries Rearrangement) | Polar solvents can favor the formation of the para product. byjus.com | Using a polar solvent can enhance the yield of this compound over the ortho-isomer. |

While Friedel-Crafts reactions are standard, alternative synthetic strategies involving catalytic cycles, such as oxidative decarboxylative coupling, have emerged as powerful methods for forming carbon-carbon bonds. nih.govmorressier.com These reactions can utilize readily available carboxylic acids as starting materials. nih.gov

A hypothetical catalytic cycle for the formation of an aryl ketone via oxidative decarboxylative coupling could involve the following key steps:

Carboxylate Formation: A carboxylic acid (e.g., a substituted benzoic acid) reacts with a metal salt (e.g., Ag(I)) to form a metal carboxylate.

Decarboxylation: The metal carboxylate undergoes decarboxylation to generate an organometallic aryl species (e.g., an aryl-silver compound). The stability and reactivity of the carboxylate are crucial, and studies have shown that ortho-substituents can influence the rate of this step. nih.gov

Transmetalation: The aryl group is transferred from one metal (e.g., Ag) to the active catalyst (e.g., a Ni(II) or Cu(I) complex) in a redox-transmetalation step. This step often involves a change in the oxidation state of the catalytic metal.

Reductive Elimination/Coupling: The aryl group on the catalyst couples with another reaction partner. To form a ketone, this could theoretically involve coupling with an acyl source.

Catalyst Regeneration: The catalyst is returned to its initial oxidation state by an oxidant (e.g., a silver salt or molecular oxygen), completing the catalytic cycle. nih.gov

Mechanistic studies on related systems have highlighted the multifaceted role of reagents like silver salts, which can act not only as oxidants but also as mediators of the decarboxylation and transmetalation steps. nih.gov The ability of some catalytic systems, particularly those based on copper, to use molecular oxygen as the terminal oxidant makes these processes more environmentally benign. nih.gov While direct application to this compound synthesis is not widely documented, these mechanistic principles provide a framework for developing novel catalytic routes.

Reactivity of this compound Functional Groups

This compound possesses three regions of reactivity: the ketone carbonyl group, the phenolic hydroxyl group, and the aromatic ring.

The carbonyl group (C=O) is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. khanacademy.org This makes the carbonyl carbon susceptible to attack by nucleophiles. libretexts.org A key reaction of the ketone group in this compound is its reduction to a secondary alcohol or complete deoxygenation to an alkyl chain.

Selective hydrodeoxygenation is a valuable transformation that converts the ketone to an alkyl group without hydrogenating the aromatic ring. rsc.org Bimetallic catalysts, such as iron-ruthenium nanoparticles, have proven effective for this transformation. rsc.orgrsc.org The reaction typically proceeds under a hydrogen atmosphere at elevated temperatures. rsc.org

The general mechanism for catalytic hydrogenation/hydrodeoxygenation involves:

Adsorption: Both the ketone and hydrogen gas adsorb onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond is cleaved, and hydrogen atoms are bound to the catalyst surface.

Hydrogenation: Stepwise transfer of hydrogen atoms to the carbonyl carbon and oxygen occurs. This can proceed via an intermediate alcohol (4-octylphenol).

Deoxygenation & Desorption: The C-O bond is cleaved (hydrogenolysis), and the final product, 4-octylphenol, desorbs from the catalyst surface.

The table below summarizes results for the hydrodeoxygenation of long-chain hydroxyacetophenones using an Fe₂₅Ru₇₅@SILP catalyst, demonstrating the viability of this reaction. rsc.org

| Substrate | Conversion (X) | Selectivity (S) to Alkyl Phenol | Yield (Y) of Alkyl Phenol |

| 4'-Hydroxypropiophenone | >99% | >99% | 98% |

| 4'-Hydroxybutyrophenone | >99% | >99% | 98% |

| 4'-Hydroxynonanophenone | >99% | >99% | 98% |

| 4'-Hydroxyoctanophenone | >99% | 98% | 97% |

Reaction conditions: Catalyst (37.5 mg), substrate (0.375 mmol), 175 °C, H₂ (50 bar), 16 h. Data sourced from Goclik et al., 2022. rsc.org

The phenolic hydroxyl group is weakly acidic and can act as a nucleophile. Its reactivity is generally lower than that of aliphatic hydroxyl groups due to the electron-withdrawing nature of the attached benzene ring, which reduces the nucleophilicity of the oxygen atom. mdpi.comresearchgate.net Steric hindrance from adjacent groups can further decrease reactivity. mdpi.com

Esterification is a characteristic reaction of the phenolic -OH group. This reaction typically involves reacting this compound with an acyl chloride or acid anhydride (B1165640) under basic or acidic conditions. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 4-octanoylphenyl acetate.

The mechanism of base-catalyzed esterification involves:

Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of the acyl chloride.

Elimination: The chloride ion is eliminated as a leaving group, forming the final ester product.

This O-acylation competes with C-acylation (electrophilic substitution on the ring). Conditions that favor kinetic control and enhance the oxygen's nucleophilicity (e.g., using a base) promote the formation of the ester (O-acylation).

The aromatic ring of this compound can undergo further electrophilic aromatic substitution reactions like halogenation, nitration, or sulfonation. masterorganicchemistry.com The position of the incoming electrophile is determined by the directing effects of the two existing substituents: the hydroxyl group and the octanoyl group.

Hydroxyl (-OH) Group: As discussed, this is a strongly activating, ortho, para-directing group due to its +R effect. wikipedia.org

Octanoyl (-COC₇H₁₅) Group: This is a deactivating, meta-directing group. Its carbonyl group withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive and directing incoming electrophiles to the meta position. uci.edu

In this compound, these two groups are para to each other. The powerful activating and directing effect of the hydroxyl group dominates over the deactivating, meta-directing effect of the acyl group. uci.edu Therefore, incoming electrophiles will be directed to the positions that are ortho to the hydroxyl group (positions 3 and 5).

The mechanism follows the general two-step path for electrophilic aromatic substitution: masterorganicchemistry.com

Electrophile Attack: The π-electron system of the activated phenolic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (arenium ion). The positive charge in the intermediate is delocalized and can be stabilized by the lone pairs on the hydroxyl oxygen.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Due to the directing influence of the hydroxyl group, reactions such as bromination would be expected to yield primarily 3-bromo-4-hydroxyoctanophenone or 3,5-dibromo-4-hydroxyoctanophenone.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxyoctanophenone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of 4-Hydroxyoctanophenone. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the connectivity of every atom can be established.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted chemical shifts (δ) in a solvent like CDCl₃ reveal several key features: the aromatic protons, the protons of the octanoyl chain, and the phenolic hydroxyl proton.

The aromatic region is characteristic of a 1,4-disubstituted benzene (B151609) ring, showing a distinct AA'BB' splitting pattern. The two aromatic protons ortho to the electron-withdrawing carbonyl group are deshielded and appear as a doublet at approximately 7.90 ppm. Conversely, the two protons ortho to the electron-donating hydroxyl group are more shielded, resonating upfield as a doublet around 6.92 ppm.

The aliphatic side chain displays signals characteristic of a heptyl group attached to a carbonyl. The methylene (B1212753) (CH₂) protons alpha to the carbonyl group are deshielded and appear as a triplet at about 2.91 ppm. The terminal methyl (CH₃) group of the chain is the most shielded, producing a triplet near 0.89 ppm. The remaining five methylene groups in the middle of the chain overlap to form a complex multiplet, typically between 1.25 and 1.70 ppm. The phenolic hydroxyl proton (-OH) usually appears as a broad singlet whose chemical shift is concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments in the molecule. The carbonyl carbon is the most deshielded, with a characteristic chemical shift appearing around 200.5 ppm.

The aromatic ring shows four distinct signals due to the substitution pattern. The carbon atom bonded to the hydroxyl group (C-OH) appears around 161.8 ppm, while the carbon ipso to the carbonyl group resonates near 130.1 ppm. The two aromatic carbons ortho to the carbonyl group (CH) are found at approximately 131.2 ppm, and the two carbons ortho to the hydroxyl group (CH) are located further upfield at about 115.5 ppm.

The carbons of the heptyl side chain have shifts consistent with aliphatic alkanes, with the carbon alpha to the carbonyl appearing at approximately 38.5 ppm and the terminal methyl carbon at about 14.1 ppm. The remaining methylene carbons resonate in the range of 22.6 to 31.7 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the adjacent methylene groups within the alkyl chain, as well as a correlation between the α-CH₂ and the β-CH₂ protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). Each proton signal in the ¹H NMR spectrum would correlate to its corresponding carbon signal in the ¹³C NMR spectrum, confirming which proton is attached to which carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl, carbonyl, and aromatic functionalities.

A prominent, broad absorption band is observed in the region of 3600-3100 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. The aliphatic C-H stretching vibrations of the octanoyl chain appear as sharp peaks in the 2950-2850 cm⁻¹ range. The strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aryl ketone is found at approximately 1670 cm⁻¹. Finally, C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. chemicalbook.comspectrabase.comyoutube.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₂₀O₂), the molecular weight is 220.31 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 220.

The fragmentation pattern is highly diagnostic. The most significant fragmentation pathway for aryl ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken. whitman.educhemguide.co.uk This leads to two primary fragment ions:

Cleavage of the bond between the carbonyl carbon and the heptyl chain results in the formation of a stable acylium ion, [HO-C₆H₄-CO]⁺, which gives a prominent peak at m/z = 121 . This is often the base peak in the spectrum.

Cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the loss of the hydroxyphenyl radical, forming the [C₇H₁₅CO]⁺ acylium ion at m/z = 113 .

Another possible fragmentation is the McLafferty rearrangement, which can occur in ketones with a sufficiently long alkyl chain containing a γ-hydrogen. This rearrangement would result in the elimination of a neutral alkene (propene, C₃H₆) and the formation of a radical cation at m/z = 164 .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the substituted benzoyl chromophore.

The spectrum is expected to show two main absorption bands. The first, a strong absorption band at a wavelength of maximum absorbance (λmax) around 275-285 nm, is attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. The electron-donating hydroxyl group causes a bathochromic (red) shift compared to unsubstituted acetophenone (B1666503). nist.govnist.gov A second, much weaker band may be observed at longer wavelengths (>300 nm) corresponding to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. Because UV-Vis absorbance is proportional to concentration according to the Beer-Lambert Law, this technique can also be used for the quantitative analysis of this compound in solution.

Table 5: Predicted UV-Vis Absorption Data for this compound

Computational and Theoretical Studies on 4 Hydroxyoctanophenone

Quantum Chemical Calculations (e.g., DFT) for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. While specific DFT studies on 4-hydroxyoctanophenone are not extensively documented in publicly available literature, valuable predictions can be inferred from studies on analogous compounds such as 4'-hydroxyacetophenone (B195518) and 4-hydroxybenzaldehyde. nih.govmdpi.com

The electronic structure of this compound is characterized by the interplay between the phenolic hydroxyl group, the aromatic ring, and the carbonyl group of the octanoyl chain. DFT calculations can provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, indicating that this is the region most susceptible to electrophilic attack and oxidation. The LUMO, conversely, is often centered on the aromatic ring and the carbonyl group, suggesting these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular electrostatic potential (MESP) maps provide a visual representation of the charge distribution. For this compound, the MESP would show a negative potential (electron-rich region) around the phenolic and carbonyl oxygen atoms, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential (electron-poor region), indicating its role as a hydrogen bond donor. mdpi.com

Table 1: Predicted Electronic Properties of 4-Hydroxy-Alkylphenone Analogs based on DFT Studies

| Property | Predicted Characteristic for this compound (by analogy) | Significance | Reference Analogs |

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation and electrophilic attack, contributing to antioxidant properties. | 4-hydroxybenzaldehyde mdpi.com |

| LUMO Energy | Relatively low | Suggests potential for accepting electrons in chemical reactions. | 4-hydroxybenzaldehyde mdpi.com |

| HOMO-LUMO Gap | Moderate | Reflects a balance of chemical stability and reactivity. | 4-hydroxybenzaldehyde mdpi.com |

| Molecular Electrostatic Potential | Negative potential on oxygen atoms, positive on hydroxyl hydrogen. | Guides intermolecular interactions, including hydrogen bonding and receptor binding. | 4-hydroxybenzaldehyde mdpi.com |

This table is illustrative and based on findings for analogous compounds. Specific values for this compound would require dedicated DFT calculations.

The synthesis of this compound is commonly achieved through the Fries rearrangement of phenyl octanoate (B1194180) or by Friedel-Crafts acylation of phenol with octanoyl chloride. ajchem-a.comresearchgate.net Quantum chemical calculations can be employed to investigate the energetics of these reaction pathways and to analyze the structure of the transition states.

For the Fries rearrangement, computational studies can model the reaction mechanism, which involves the migration of the acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring (ortho and para positions). ajchem-a.comresearchgate.net These calculations can determine the activation energies for the formation of the ortho and para isomers, thereby predicting the regioselectivity of the reaction under different conditions. The transition state analysis helps in understanding the geometry of the molecule at the peak of the energy barrier, providing insights into the factors that control the reaction rate.

In the case of Friedel-Crafts acylation, theoretical studies can model the formation of the acylium ion and its subsequent electrophilic attack on the phenol ring. By calculating the potential energy surface of the reaction, it is possible to identify the most favorable reaction pathway and to understand the role of the Lewis acid catalyst in facilitating the reaction.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. Given its structural similarity to other phenolic compounds known to interact with biological targets, this compound is a candidate for molecular docking studies with various receptors, particularly nuclear receptors like the estrogen receptor (ER) and peroxisome proliferator-activated receptors (PPARs). nih.govgsconlinepress.com

The binding affinity of a ligand to a receptor is a measure of the strength of their interaction and is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Molecular docking programs estimate this affinity by calculating a scoring function that takes into account factors such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

For this compound, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions with aromatic residues in the receptor's binding pocket. The long octanoyl chain is hydrophobic and can form favorable interactions with nonpolar regions of the binding site. nih.gov Docking studies of similar alkylphenols with the estrogen receptor α have shown that the phenolic hydroxyl group is crucial for anchoring the ligand in the binding pocket through hydrogen bonds with specific amino acid residues, while the alkyl chain occupies a hydrophobic pocket. nih.gov

Table 2: Predicted Binding Affinities of Phenolic Compounds to Nuclear Receptors from Docking Studies

| Ligand Class | Receptor Target | Predicted Binding Affinity (Range) | Key Interactions | Representative Compounds from Studies |

| Alkylphenols | Estrogen Receptor α | -8 to -10 kcal/mol (Estimated) | Hydrogen bond with Glu353/Arg394, hydrophobic interactions with the alkyl chain. | Nonylphenol, Octylphenol (B599344) nih.govresearchgate.net |

| Thiazolidinediones | PPARγ | -7 to -9 kcal/mol | Hydrogen bonds with Ser289, His323, His449, Tyr473; hydrophobic interactions. | Rosiglitazone, Pioglitazone gsconlinepress.com |

This table presents data from studies on compounds analogous to this compound to illustrate potential interactions and affinities.

Once docked into a receptor's binding site, a flexible ligand like this compound can adopt various conformations. Conformational analysis aims to identify the most stable conformation of the ligand within the binding pocket, which is often the one that maximizes favorable interactions with the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com By identifying the molecular descriptors that are most correlated with the activity, QSAR models can be used to predict the activity of new, untested compounds.

For a class of compounds like alkylphenols, which includes this compound, QSAR models have been developed to predict various biological activities, such as estrogenic activity, toxicity, and biodegradability. researchgate.nettandfonline.comnih.gov These models typically use a combination of descriptors that quantify different aspects of the molecular structure.

Commonly used descriptors in QSAR studies of phenolic compounds include:

Hydrophobicity descriptors: such as the logarithm of the octanol-water partition coefficient (logP), which is related to the compound's ability to cross cell membranes and interact with hydrophobic pockets of receptors.

Electronic descriptors: such as HOMO and LUMO energies, dipole moment, and partial charges on specific atoms, which describe the electronic properties of the molecule. researchgate.net

Steric or topological descriptors: such as molecular weight, molecular volume, and connectivity indices, which relate to the size and shape of the molecule.

A typical QSAR equation might take the form:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

where c0, c1, c2, ... are coefficients determined by statistical regression analysis.

Table 3: Examples of Molecular Descriptors used in QSAR Models for Alkylphenols

| Descriptor Type | Specific Descriptor | Relevance to Biological Activity | QSAR Study Application |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Influences membrane permeability and binding to hydrophobic pockets in receptors. A key factor in the toxicity and estrogenic activity of alkylphenols. nih.gov | Toxicity of Phenols nih.gov |

| Electronic | ε(HOMO) (Energy of Highest Occupied Molecular Orbital) | Related to the ease of oxidation and the ability to donate electrons in interactions. Important for antioxidant activity and receptor binding. researchgate.net | Estrogen Receptor Binding researchgate.net |

| Steric | Molecular Volume (Vm) | Describes the size of the molecule, which must be compatible with the volume of the receptor's binding site for effective interaction. researchgate.net | Estrogen Receptor Binding researchgate.net |

| Constitutional | Number of specific atoms or functional groups | Can directly correlate with activity, for example, the presence and number of hydroxyl groups often influence antioxidant capacity. researchgate.net | Antioxidant Activity researchgate.net |

QSAR models for alkylphenols have demonstrated that the length and branching of the alkyl chain, as well as the position of substitution on the phenol ring, are critical determinants of their biological activity. For this compound, its long, linear alkyl chain would be expected to contribute significantly to its hydrophobicity and, consequently, to its interaction with biological systems as predicted by these models.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are derived from the molecular structure and are fundamental inputs for the development of predictive models, particularly in the field of quantitative structure-activity relationships (QSAR). For this compound, a variety of descriptors can be calculated to characterize its topology, geometry, and electronic properties.

These descriptors fall into several categories:

Constitutional descriptors: These are the simplest descriptors, reflecting the molecular composition without regard to its 3D structure. They include counts of atoms, bonds, and rings, as well as molecular weight.

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule.

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as charge distribution and orbital energies.

Below is a table of commonly derived molecular descriptors, with hypothetical values calculated for this compound.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Description |

|---|---|---|---|

| Constitutional | Molecular Weight | 220.30 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Heavy Atom Count | 16 | The number of non-hydrogen atoms. | |

| Topological | Rotatable Bond Count | 7 | The number of bonds that allow free rotation around them. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | The surface area of polar atoms, a predictor of drug transport properties. | |

| Physicochemical | XLogP3 | 3.8 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (in this case, the hydroxyl group). | |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms capable of accepting a hydrogen bond (the carbonyl and hydroxyl oxygens). | |

| Quantum-Chemical | Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

Predictive Models for Biological Interactions

Predictive models utilize molecular descriptors to forecast the biological activity of a compound. These models are often developed using machine learning algorithms trained on datasets of molecules with known activities. nih.govplos.org The goal is to establish a mathematical relationship between the structural features of a molecule (encoded by descriptors) and its interaction with a biological target, such as an enzyme or receptor. arxiv.org

For this compound, a predictive model could be developed to estimate its potential as, for example, an enzyme inhibitor or a receptor agonist/antagonist. The process would involve:

Data Collection: Assembling a dataset of diverse compounds with experimentally measured biological activity for a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for all compounds in the dataset, including this compound.

Model Training: Using machine learning algorithms such as Random Forest, Support Vector Machines (SVM), or neural networks to learn the relationship between the descriptors and the biological activity. plos.org

Model Validation: Testing the model's predictive power on an independent set of compounds not used during training. nih.gov

The output of such a model could be a classification (e.g., active vs. inactive) or a continuous value (e.g., inhibition constant, Ki). A hypothetical model's output for this compound and related phenols against a target enzyme is shown below.

Table 2: Hypothetical Predictive Model Output for Enzyme Inhibition

| Compound | Key Descriptor (XLogP3) | Key Descriptor (TPSA) | Predicted Activity (Ki, µM) | Predicted Class |

|---|---|---|---|---|

| This compound | 3.8 | 37.3 Ų | 5.2 | Active |

| 4-Hydroxyhexanophenone | 2.8 | 37.3 Ų | 15.8 | Active |

| Phenol | 1.5 | 20.2 Ų | 150.0 | Inactive |

| Octanophenone | 4.3 | 17.1 Ų | 85.3 | Inactive |

This table illustrates how variations in descriptors like lipophilicity (XLogP3) and polarity (TPSA) can influence the predicted biological activity.

Molecular Quantum Similarity Analysis

Molecular Quantum Similarity Analysis (MQSA) is a computational technique used to quantify the degree of similarity between two molecules based on their electron density. researchgate.netresearchgate.net The fundamental principle is that molecules with similar electron distributions are likely to have similar properties and biological activities. semanticscholar.org This method provides a more detailed comparison than descriptor-based methods alone, as it considers the entire 3D distribution of electrons.

The process involves:

Quantum Mechanical Calculation: The electron density of each molecule is calculated using quantum chemistry methods.

Superposition: The molecules are optimally aligned in 3D space to maximize their electronic overlap.

Similarity Index Calculation: A similarity index is computed based on the overlap of the electron densities. The most common is the Carbó similarity index, which ranges from 0 (no similarity) to 1 (identical).

MQSA can be applied to this compound to compare it with a known active ligand for a particular biological target. A high similarity index would suggest that this compound might interact with the target in a similar manner.

Table 3: Hypothetical Molecular Quantum Similarity Indices for this compound

| Compound Pair | Carbó Similarity Index | Interpretation |

|---|---|---|

| This compound vs. Itself | 1.000 | Identical (Reference) |

| This compound vs. Known Enzyme Inhibitor A | 0.895 | High similarity, suggesting a similar binding mode is likely. |

| This compound vs. 4-Hydroxyhexanophenone | 0.850 | High similarity due to shared pharmacophore. |

| This compound vs. Estradiol | 0.710 | Moderate similarity, suggesting potential for interaction with estrogen receptors. |

| This compound vs. Benzene (B151609) | 0.450 | Low similarity, indicating different electronic properties and likely different biological activity. |

These quantum similarity values provide a quantitative measure of likeness that can be used to screen virtual compound libraries and prioritize molecules for synthesis and experimental testing. semanticscholar.org

Analytical Methodologies and Applications of 4 Hydroxyoctanophenone in Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. 4-Hydroxyoctanophenone has found specific applications within this methodology, particularly due to its chemical properties which make it suitable as a reference compound.

Utilization as an Internal Standard in Chromatographic Assays

An internal standard (IS) in analytical chemistry is a substance that is added in a constant amount to samples, calibration standards, and blanks in a chemical analysis. researchgate.net The use of an internal standard can correct for the loss of analyte during sample preparation and analysis. researchgate.netnih.gov this compound is utilized as an internal standard in certain HPLC assays due to its structural similarity to various analytes and its distinct chromatographic behavior, which allows it to be clearly separated from other components in a sample. An ideal internal standard should have physicochemical properties similar to the analyte of interest. nih.gov

Method Development and Validation for Analytical Quantification

The development of an analytical method using HPLC involves a systematic process to create a procedure that can reliably quantify a substance. wjpmr.com Validation is crucial to ensure that the analytical method is accurate, precise, reproducible, and robust for its intended purpose. e-nps.or.kr

When this compound is used as an internal standard, the method development process involves selecting the appropriate HPLC column, mobile phase composition, flow rate, and detector wavelength to achieve good separation between the analyte, the internal standard, and other matrix components. scispace.com

Validation of a method incorporating this compound as an internal standard typically includes the following parameters:

Linearity: Establishing a linear relationship between the ratio of the analyte peak area to the internal standard peak area and the concentration of the analyte. e-nps.or.kr

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Measuring the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). dphen1.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com

The table below summarizes typical validation parameters for an HPLC method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | > 0.995 |

| Accuracy (% Recovery) | The closeness of test results to the true value. | 80-120% |

| Precision (% RSD) | The degree of scatter between a series of measurements. | < 15% |

| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |

| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

Optimization of Chromatographic Parameters for Resolution

Resolution in chromatography is a measure of the separation between two peaks in a chromatogram. Optimizing chromatographic parameters is essential to ensure that this compound, as an internal standard, is well-resolved from the analyte(s) of interest and any interfering components in the sample matrix.

Key parameters that are optimized include:

Mobile Phase Composition: The ratio of solvents in the mobile phase is adjusted to control the retention times of the analyte and the internal standard. For reversed-phase HPLC, this often involves varying the ratio of an aqueous solvent to an organic solvent like acetonitrile (B52724) or methanol. dphen1.com

Column Chemistry: The choice of the stationary phase (e.g., C18, C8) is critical. A C18 column is a common choice for separating moderately nonpolar compounds.

Flow Rate: Adjusting the flow rate of the mobile phase can influence the analysis time and the efficiency of the separation.

Column Temperature: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.

The goal of optimization is to achieve a resolution value (Rs) of greater than 1.5 between the analyte and the internal standard, which indicates baseline separation.

Detection and Quantification in Complex Mixtures

The use of this compound as an internal standard is particularly valuable for the detection and quantification of analytes in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples. dphen1.comrsc.org These matrices often contain numerous components that can interfere with the analysis and affect the accuracy of quantification. By adding a known amount of this compound to the sample early in the preparation process, any variations or losses that occur during extraction, cleanup, and injection can be compensated for. The quantification is based on the ratio of the response of the analyte to the response of the internal standard, which remains constant even if the absolute signal intensities fluctuate. researchgate.net

Integration into Enzyme Activity Assays

Beyond its role in chromatography, this compound has applications in biochemical assays, specifically in studies related to enzyme kinetics and inhibition.

Application in Cytochrome P450 (CYP2C9, CYP3A2) Enzyme Inhibition Studies

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a crucial role in the metabolism of a wide variety of compounds, including drugs and toxins. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another. nih.gov

In vitro CYP inhibition assays are commonly used in drug discovery and development to assess the potential of a new chemical entity to inhibit specific CYP isoforms. bioivt.com In these assays, a probe substrate, which is a compound known to be specifically metabolized by a particular CYP enzyme, is incubated with human liver microsomes (which contain the CYP enzymes) and a potential inhibitor. The rate of metabolite formation is then measured, often using techniques like HPLC-MS/MS. bioivt.com

While the direct use of this compound as a specific inhibitor in published CYP2C9 and CYP3A2 studies is not extensively documented in the provided search results, compounds with similar phenolic and ketone structures are investigated for their inhibitory potential against various enzymes. researcher.life The general principle involves assessing how a test compound, such as this compound, affects the metabolic activity of specific CYP enzymes. For example, in a study of CYP2C9, the enzyme might be incubated with its probe substrate (e.g., Diclofenac) in the presence of varying concentrations of the potential inhibitor. bioivt.com A decrease in the formation of the metabolite (4'-hydroxydiclofenac) would indicate inhibition of CYP2C9. The potency of the inhibition is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

The table below illustrates the common probe substrates for major human CYP enzymes.

| CYP Isoform | Probe Substrate | Metabolite |

| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |

| CYP3A4/5 | Midazolam | 1'-Hydroxymidazolam |

| CYP3A4/5 | Testosterone (B1683101) | 6β-Hydroxytestosterone |

| CYP1A2 | Phenacetin | Acetaminophen |

| CYP2D6 | Dextromethorphan | Dextrorphan |

| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |

Studies on CYP3A2, a major CYP isoform in rats, would follow a similar experimental design, often using substrates like testosterone to assess inhibitory activity. The investigation of compounds like this compound in these assays helps to build a profile of their potential to cause drug-drug interactions. researchgate.net

Methodological Contribution to In Vitro Drug Metabolism Research

The study of how new chemical entities are metabolized is a cornerstone of modern drug discovery and development. In vitro models, utilizing systems such as liver microsomes, S9 fractions, and hepatocytes, provide a crucial early assessment of a compound's metabolic fate. These assays are instrumental in predicting in vivo pharmacokinetics and potential drug-drug interactions. The analytical methods underpinning this research must be precise, sensitive, and robust to accurately quantify the parent drug and its metabolites. While a significant body of research exists for a wide array of compounds, specific, detailed studies focusing on the methodological contributions of this compound within this context are not extensively documented in publicly available scientific literature.

However, we can infer the analytical approaches that would be applied to study a compound like this compound in in vitro drug metabolism research, based on standard industry practices for phenolic ketones. The primary analytical techniques for such investigations are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) in Metabolic Stability Assays

In a typical in vitro metabolic stability assay, a test compound such as this compound would be incubated with a metabolically active system, for instance, human liver microsomes, in the presence of necessary cofactors like NADPH. The primary goal is to determine the rate at which the parent compound is consumed over time.

A validated reverse-phase HPLC method with UV detection would be a common choice for this analysis. The method development would focus on achieving a sharp, well-resolved peak for this compound, separating it from any potential metabolites and interfering components from the incubation matrix.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (based on typical absorbance for phenols) |

| Injection Volume | 10 µL |

This table represents a hypothetical set of starting conditions for method development and would require optimization and validation.

The data generated from such an analysis would allow for the calculation of key metabolic parameters, as illustrated in the hypothetical research findings below.

Detailed Research Findings (Hypothetical)

In a hypothetical study, the metabolic stability of this compound was assessed in human liver microsomes. The concentration of this compound was monitored at several time points.

Table 2: Hypothetical Metabolic Stability Data for this compound

| Incubation Time (min) | This compound Concentration (µM) | Percent Remaining |

| 0 | 1.00 | 100% |

| 5 | 0.85 | 85% |

| 15 | 0.65 | 65% |

| 30 | 0.42 | 42% |

| 60 | 0.18 | 18% |

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) could be calculated, providing a quantitative measure of its metabolic lability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

For more in-depth studies, such as reaction phenotyping (identifying the specific enzymes responsible for metabolism) or metabolite identification, LC-MS/MS is the preferred analytical tool due to its superior sensitivity and specificity. This technique allows for the detection and structural elucidation of metabolites, even at very low concentrations.

In the case of this compound, potential metabolic pathways could include glucuronidation or sulfation of the phenolic hydroxyl group, or oxidation of the alkyl chain. An LC-MS/MS method would be developed to screen for these potential metabolic products.

Table 3: Potential Metabolites of this compound and their Theoretical Mass Transitions

| Analyte | Parent Ion (m/z) | Product Ion (m/z) |

| This compound | 207.14 | 121.06 |

| This compound Glucuronide | 383.17 | 207.14 |

| This compound Sulfate | 287.10 | 207.14 |

These mass transitions are theoretical and would need to be confirmed experimentally.

The use of LC-MS/MS would be crucial in determining if this compound acts as an inhibitor of major drug-metabolizing enzymes, such as the cytochrome P450s. In such an assay, this compound would be co-incubated with a known probe substrate for a specific P450 enzyme. The formation of the probe substrate's metabolite would be monitored by LC-MS/MS. A reduction in metabolite formation in the presence of this compound would indicate an inhibitory effect.

Structure Activity Relationship Sar Studies and Analog Development Focusing on 4 Hydroxyoctanophenone Derivatives

Design and Synthesis of 4-Hydroxyoctanophenone Analogs

The design of this compound analogs would logically involve modifications at two primary sites: the phenolic ring and the octanoyl side chain. Potential synthetic strategies could include:

Alkylation or Acylation of the Phenolic Hydroxyl Group: This would explore the importance of the hydrogen-donating ability of the hydroxyl group for any observed biological activity.

Introduction of Substituents on the Aromatic Ring: Adding electron-withdrawing or electron-donating groups at various positions on the phenyl ring could elucidate electronic effects on reactivity and biological interactions.

Alteration of the Alkyl Chain Length: Synthesizing analogs with shorter or longer alkyl chains, or introducing branching or unsaturation, would help determine the optimal lipophilicity for a given biological target.

Exploration of Substituent Effects on Chemical Reactivity and Biological Interactions

Without a library of synthesized analogs, the exploration of substituent effects on the chemical reactivity and biological interactions of this compound remains speculative. Generally, for phenolic compounds, the introduction of electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring tends to increase the electron density of the ring and can enhance antioxidant activity by stabilizing the resulting phenoxy radical. Conversely, electron-withdrawing groups (e.g., nitro, halogen) can increase the acidity of the phenolic proton and may influence interactions with specific biological targets.

The nature of the alkyl chain is also a critical determinant of biological activity. A longer, more lipophilic chain might enhance membrane association or interaction with hydrophobic binding sites, but could also lead to decreased aqueous solubility. The specific biological interactions of this compound derivatives have not been systematically investigated, leaving a void in our understanding of how substituents would modulate any potential therapeutic or adverse effects.

Comparative Analysis with Related Phenolic Ketones and Their Derivatives

A comparative analysis of this compound with other phenolic ketones is limited by the lack of direct comparative studies. However, we can draw inferences from the broader class of phenolic compounds. For example, in studies of flavones, the position and number of hydroxyl groups on the phenyl rings are known to be critical for their anti-inflammatory activity. Specifically, hydroxyl groups at the C3' and C4' positions have been shown to promote anti-inflammatory effects.

When comparing with a well-studied polyphenol like resveratrol (B1683913), it is evident that the structural complexity and the presence of multiple hydroxyl groups in resveratrol contribute to a wider range of biological activities, including the activation of Notch signaling. A simple phenolic ketone like this compound would likely exhibit a different and more limited spectrum of biological effects.

In the absence of direct experimental data for this compound, a meaningful comparative analysis remains challenging. The table below provides a hypothetical framework for how such a comparison might be structured if data were available.

| Compound | Structural Features | Known Biological Activities (General Class) |

| This compound | Single hydroxyl group, C8 linear alkyl chain | Potential for antioxidant and antimicrobial activity based on general phenolic ketone structure. |

| 4-Hydroxyacetophenone | Single hydroxyl group, methyl ketone | Precursor for various derivatives with studied biological activities. |

| Resveratrol | Stilbenoid with three hydroxyl groups | Potent antioxidant, anti-inflammatory, and signaling pathway modulator. |

| Flavones (e.g., Luteolin) | Polyhydroxylated phenylchromen-4-one structure | Broad-spectrum anti-inflammatory and antioxidant activities. |

Table 1: Hypothetical Comparative Framework of Phenolic Compounds

Industrial and Research Scale Chemical Applications of 4 Hydroxyoctanophenone As a Building Block

Intermediate in the Synthesis of Nonionic Surfactants

The most significant industrial application of 4-Hydroxyoctanophenone is as a key intermediate in the manufacturing of nonionic surfactants. chemicalbook.com These surfactants are widely used in detergents, emulsifiers, wetting agents, and foaming agents due to their excellent surface-active properties and compatibility with other chemical species. google.com The synthesis of these surfactants from this compound involves a two-step process: the reduction of the carbonyl group to form 4-n-octylphenol, followed by ethoxylation of the phenolic hydroxyl group.

Precursor to 4-Octylphenol Monoethoxylate

This compound is the direct precursor to 4-n-octylphenol, which is subsequently converted to 4-Octylphenol Monoethoxylate, a type of nonionic surfactant. chemicalbook.com

The initial step in this synthesis is the reduction of the ketone functional group in this compound to a methylene (B1212753) group, yielding 4-n-octylphenol. This transformation is typically achieved through a Wolff-Kishner reduction. The reaction involves the condensation of the carbonyl compound with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, followed by treatment with a strong base, such as potassium hydroxide, at elevated temperatures. organic-chemistry.orgdrugfuture.com The diethylene glycol is often used as a high-boiling solvent in the Huang-Minlon modification of this reaction. drugfuture.com

The resulting 4-n-octylphenol possesses a linear octyl chain, which is a key structural feature for the desired surfactant properties. The physical and spectroscopic properties of 4-n-octylphenol are well-documented, confirming its structure.

Table 1: Physical and Spectroscopic Data for 4-n-Octylphenol

| Property | Value |

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol |

| Melting Point | 44-45 °C |

| Boiling Point | 280 °C |

| Key Mass Spec. Peaks (m/z) | 107, 206 |

| Data sourced from PubChem CID 15730. nih.gov |

The second step is the ethoxylation of 4-n-octylphenol. This reaction involves the addition of one or more ethylene (B1197577) oxide units to the phenolic hydroxyl group in the presence of a basic catalyst. For the synthesis of 4-Octylphenol Monoethoxylate, a single ethylene oxide molecule is added. This process results in the formation of a molecule with a hydrophobic octylphenol (B599344) tail and a hydrophilic ethylene oxide head, characteristic of nonionic surfactants. echemi.com

Table 2: Properties of 4-Octylphenol Monoethoxylate

| Property | Value |

| Molecular Formula | C₁₆H₂₆O₂ |

| Molecular Weight | 250.4 g/mol |

| Appearance | Pale Yellow Oil |

| Use | Nonionic Surfactant |

| Data sourced from Cayman Chemical and ECHEMI. echemi.comcaymanchem.com |

Scaffold for Novel Material Development

While the primary application of this compound is in surfactant synthesis, its molecular architecture lends itself to being a potential scaffold for the development of novel materials. The presence of both a hydroxyl group and a ketone, which can be further functionalized or reduced, offers opportunities for creating new polymers and liquid crystals.

Research into the use of various phenolic compounds as building blocks for advanced materials is an active area. For instance, other hydroxy- and acetophenone (B1666503) derivatives are utilized in the synthesis of polymers. imedpub.com Poly(4-hydroxystyrene), a polymer with a similar phenolic backbone, has been investigated for applications in photoresist materials and pH-responsive materials. rsc.org The rigid core and potential for modification of this compound make it a candidate for incorporation into the backbone of polymers to tailor their thermal and mechanical properties. For example, polysulfones are a class of high-performance thermoplastics synthesized from bisphenols, and the introduction of different bisphenol structures can significantly alter the polymer's properties. nih.gov

Furthermore, the rigid aromatic core of this compound is a common feature in the molecular design of liquid crystals. spectrumchemical.com Liquid crystalline materials are composed of molecules with a rigid core and flexible tails. whiterose.ac.uk By modifying the octanoyl chain and the hydroxyl group, it may be possible to synthesize new liquid crystalline compounds with specific phase behaviors and electro-optical properties.

Role in Specialty Chemical Production

Beyond its role in large-scale surfactant manufacturing, this compound can serve as a building block in the synthesis of various specialty chemicals. The reactivity of its functional groups allows for its use as a starting material or intermediate in multi-step organic syntheses.

In Vitro Biological Activities and Molecular Interactions of 4 Hydroxyoctanophenone

Investigations of Estrogen Receptor (ER) Binding Activity

The potential for 4-hydroxyoctanophenone to interact with estrogen receptors has been a subject of scientific inquiry, primarily through in vitro assays designed to assess its estrogenic activity. These studies are crucial in understanding the compound's capacity to mimic or interfere with the natural hormonal signaling of estrogens.

In Vitro Agonist Activity at Estrogen Receptors

Research has demonstrated that this compound exhibits estrogenic activity in vitro. A notable study utilizing a recombinant yeast bioassay, which expresses the human estrogen receptor (hER), categorized this compound as a compound with estrogenic potential. nih.govnih.gov In this assay, the interaction of a compound with the hER transcriptionally activates a reporter gene, in this case, β-galactosidase, providing a measurable signal of estrogenic activity.

The estrogenic potency of this compound and related phenolic compounds is often compared to the endogenous estrogen, 17β-estradiol. One study reported the activity of a series of phenolic additives, including a compound identified as 4-tert-octylphenol, which is structurally very similar to this compound and often considered together in studies of estrogenic environmental chemicals. nih.govnih.gov The findings from such assays indicate that while these synthetic compounds can act as agonists at the estrogen receptor, their potency is significantly lower than that of 17β-estradiol. nih.gov

Estrogenic Activity of this compound in a Recombinant Yeast Assay

| Compound | Assay Type | Receptor | Observed Activity | Reference |

|---|---|---|---|---|

| This compound | Recombinant Yeast Bioassay (Saccharomyces cerevisiae) | Human Estrogen Receptor α (hERα) | Demonstrated estrogenic activity | nih.govnih.gov |

Molecular Mechanisms of ER Interaction

The molecular interaction of this compound with the estrogen receptor is predicated on its structural characteristics, particularly the presence of a phenolic hydroxyl group. This feature is a common motif in many estrogenic compounds, as it can form crucial hydrogen bonds within the ligand-binding pocket of the estrogen receptor, mimicking the interaction of the A-ring of 17β-estradiol. dtu.dk

Broader In Vitro Screening for Receptor Ligand Activity

Currently, publicly available scientific literature does not provide evidence of broad-spectrum in vitro screening of this compound against a wide range of other nuclear receptors or G-protein coupled receptors. The primary focus of research has been on its interaction with the estrogen receptor due to its structural similarity to other known xenoestrogens.

Mechanistic Insights into Biological Pathway Modulation at the Molecular Level (Non-Clinical)

Beyond its direct interaction with the estrogen receptor, there is a lack of specific in vitro studies detailing the modulation of other biological pathways at the molecular level by this compound. Research on related phenolic compounds suggests that downstream effects of estrogen receptor activation can influence various cellular processes, but specific data for this compound are not available in the current body of scientific literature.

Q & A

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Conduct purity assessments via HPLC (e.g., C18 column, methanol/water mobile phase at 1.0 mL/min) to isolate contaminants. Use differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate findings with peer-reviewed databases like NIST and replicate experimental conditions from conflicting studies .

Q. What experimental design considerations are critical for studying the metabolic pathways of this compound in vitro?

- Methodological Answer :

- Model System : Use rat liver microsomes to simulate Phase I metabolism.

- Controls : Include negative controls (microsomes without NADPH) and positive controls (known CYP450 substrates).

- Analytical Method : Employ HPLC-UV at 254 nm for quantifying metabolites. Optimize extraction solvents (e.g., ethyl acetate) to recover hydroxylated derivatives. Reference absorption spectra from standardized methods to distinguish metabolites .

Q. How can researchers optimize HPLC conditions for accurate quantification of this compound in complex matrices?

- Methodological Answer :

- Column : Use a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient elution with acetonitrile/water (70:30 v/v) at 1.2 mL/min.

- Detection : UV detector set to 275 nm, where this compound exhibits maximal absorbance. Validate linearity (R > 0.995) across 0.1–50 µg/mL and assess recovery rates in spiked samples .

Q. What strategies mitigate photodegradation of this compound in stability studies?

- Methodological Answer : Conduct accelerated stability testing under UV light (300–400 nm). Use amber glassware to minimize light exposure. Analyze degradation products via LC-MS and compare with photolysis pathways reported for structurally similar acetophenones. Adjust storage recommendations based on half-life calculations under varying pH (4–9) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the acute toxicity of this compound?

- Methodological Answer : Re-evaluate test protocols from conflicting studies. Differences in species (rat vs. mouse), administration routes (oral vs. dermal), or dosage intervals can skew results. Perform OECD Guideline 423-compliant assays with standardized doses (e.g., 300 mg/kg body weight) and histopathological analysis. Compare outcomes with CLP classifications to reconcile discrepancies .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions about this compound?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Ensure access to analytical instruments (e.g., HPLC, NMR).

- Novel : Investigate understudied aspects like enantiomeric interactions or environmental persistence.

- Ethical : Adhere to REACH regulations for toxicity testing.

- Relevant : Align with gaps in pharmacokinetic data or green synthesis methods. Use PICO frameworks to structure hypotheses (e.g., "In rat models, does this compound (I) alter CYP450 activity (O) compared to controls (C)?") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.